molecular formula C17H12FN5O B7450458 N-(4-cyano-3-fluorophenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide

N-(4-cyano-3-fluorophenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide

Cat. No.: B7450458
M. Wt: 321.31 g/mol
InChI Key: LEVNXFWOCLZAKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-cyano-3-fluorophenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide, also known as CFM-4, is a chemical compound that has been extensively studied for its potential therapeutic applications. It was first synthesized by researchers at the University of California, San Francisco, and has since been the subject of numerous scientific studies.

Mechanism of Action

The mechanism of action of N-(4-cyano-3-fluorophenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and survival. Specifically, this compound has been shown to inhibit the activity of the enzyme AKT, which plays a key role in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anticancer properties, this compound has also been studied for its effects on other biological processes. It has been shown to inhibit the activity of the enzyme COX-2, which is involved in inflammation and pain. This compound has also been found to modulate the activity of certain ion channels in the brain, which may have implications for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-cyano-3-fluorophenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide in lab experiments is its potency and specificity. It has been shown to be effective at low concentrations, and its effects are highly selective for certain enzymes and ion channels. However, one limitation of using this compound is its solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several areas of future research that could further our understanding of N-(4-cyano-3-fluorophenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide and its potential therapeutic applications. One area of interest is the development of more effective methods for administering this compound in vivo, particularly for use in animal models of cancer. Another area of research is the investigation of this compound's effects on other biological processes, such as immune function and metabolism. Finally, there is a need for further studies to elucidate the mechanism of action of this compound, which could provide insights into new targets for drug development.

Synthesis Methods

The synthesis of N-(4-cyano-3-fluorophenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide involves several steps, including the reaction of 4-cyano-3-fluoroaniline with 2-acetyl-5-methylpyridine to form an intermediate compound. This intermediate is then reacted with 4-chlorobenzoyl chloride and triethylamine to produce the final product, this compound.

Scientific Research Applications

N-(4-cyano-3-fluorophenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells.

Properties

IUPAC Name

N-(4-cyano-3-fluorophenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN5O/c1-11-14(10-21-23(11)16-4-2-3-7-20-16)17(24)22-13-6-5-12(9-19)15(18)8-13/h2-8,10H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVNXFWOCLZAKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=CC(=C(C=C3)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.